7-Bromoquinoléine

Vue d'ensemble

Description

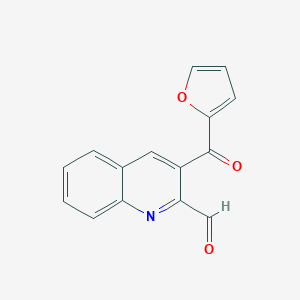

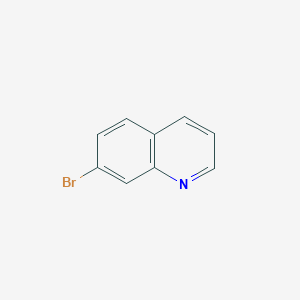

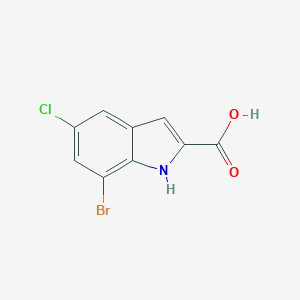

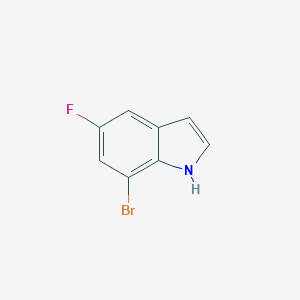

7-Bromoquinoline is a useful research compound. Its molecular formula is C9H6BrN and its molecular weight is 208.05 g/mol. The purity is usually 95%.

The exact mass of the compound 7-Bromoquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-Bromoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie médicinale : Synthèse de composés pharmacologiquement actifs

La 7-Bromoquinoléine sert de bloc de construction polyvalent en chimie médicinale pour la synthèse de divers composés pharmacologiquement actifs . Sa capacité à subir des réactions de substitution électrophile et nucléophile permet la création d'un large éventail de dérivés aux effets thérapeutiques potentiels. Les chercheurs explorent son utilisation dans le développement de nouveaux médicaments à modes d'action doubles, ce qui pourrait être crucial pour surmonter la résistance aux médicaments et la toxicité .

Synthèse organique : Voies de synthèse avancées

En synthèse organique, la this compound est utilisée dans la construction de molécules organiques complexes. Elle est particulièrement utile dans les réactions catalysées par des métaux de transition, les réactions à base de liquide ionique sans métal et les réactions d'irradiation par ultrasons . Ces voies de synthèse avancées permettent aux chimistes de produire des dérivés de la quinoléine plus efficacement, avec des rendements accrus et un impact environnemental réduit.

Science des matériaux : Développement de matériaux fonctionnels

Le domaine de la science des matériaux tire profit de l'utilisation de la this compound dans le développement de matériaux fonctionnels. Son incorporation dans les polymères et autres matériaux peut conférer des propriétés souhaitables telles que la conductivité, la fluorescence ou la stabilité, ce qui la rend précieuse pour diverses applications technologiques .

Chimie analytique : Analyse chromatographique

La this compound peut être utilisée comme étalon ou réactif en analyse chromatographique en raison de ses propriétés bien définies. Elle aide à identifier et à quantifier les composés dans des mélanges complexes, garantissant des résultats analytiques précis .

Chimie agricole : Synthèse de pesticides

Bien que des références directes à l'utilisation de la this compound en chimie agricole n'aient pas été trouvées, son rôle dans la synthèse de dérivés de la quinoléine suggère des applications potentielles dans le développement de pesticides. Les composés de la quinoléine sont connus pour présenter des propriétés pesticides, et leurs dérivés pourraient être explorés pour une utilisation dans des pratiques agricoles durables .

Sciences de l'environnement : Surveillance et remédiation de la pollution

La this compound et ses dérivés pourraient jouer un rôle en sciences de l'environnement, en particulier dans les efforts de surveillance et de remédiation de la pollution. Le développement de capteurs et d'autres systèmes de détection utilisant des composés de la quinoléine pourrait aider à suivre les polluants environnementaux et à évaluer l'efficacité des stratégies de remédiation .

Safety and Hazards

7-Bromoquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .

Mécanisme D'action

Target of Action

7-Bromoquinoline is a derivative of quinoline, which is a heterocyclic compound that has been widely used in the field of medicinal chemistry . .

Mode of Action

Quinoline and its derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of 7-Bromoquinoline with its targets would need further investigation.

Biochemical Pathways

Quinoline and its derivatives are known to have diverse biological and pharmaceutical activities , suggesting that they may affect multiple biochemical pathways

Result of Action

Quinoline and its derivatives are known to have diverse biological and pharmaceutical activities , suggesting that they may have multiple effects at the molecular and cellular level

Propriétés

IUPAC Name |

7-bromoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBSZCUHOLWQQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334593 | |

| Record name | 7-bromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4965-36-0 | |

| Record name | 7-Bromoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4965-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-bromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 7-Bromoquinoline-5,8-dione a significant compound in medicinal chemistry?

A1: 7-Bromoquinoline-5,8-dione serves as a crucial building block for synthesizing various biologically active compounds, particularly those exhibiting antitumor and antimicrobial properties. This compound is a key intermediate in producing structurally diverse quinoline-5,8-dione derivatives, which have shown promising activity against a range of tumors. [, ]

Q2: What is the most efficient synthetic route for obtaining 7-Bromoquinoline-5,8-dione?

A2: While earlier methods involved multi-step syntheses with low yields, a more practical approach utilizes 5,8-Dimethoxyquinoline as the starting material. This method leverages the high regioselectivity of monobromination at the C(7) position with N-Bromosuccinimide (NBS) in Tetrahydrofuran (THF). Subsequent mild oxidation using Cerium(IV) ammonium nitrate efficiently yields 7-Bromoquinoline-5,8-dione. []

Q3: How does the choice of solvent influence the bromination of 5,8-Dimethoxyquinoline?

A3: The use of THF as a solvent proves critical for achieving regioselective bromination at the desired C(7) position of 5,8-Dimethoxyquinoline. Employing other solvent systems often leads to competing bromination at the C(6) position, reducing the yield of the desired 7-bromo derivative. []

Q4: Can you describe an example of how 7-Bromoquinoline-5,8-dione is used to develop new antimicrobial agents?

A4: Researchers have successfully synthesized a series of 7-Bromoquinoline-5,8-dione containing aryl sulfonamides by directly reacting 7-Bromoquinoline-5,8-dione with various aryl sulfonamides. These compounds, characterized by their low molecular weight and favorable lipophilicity, have demonstrated promising in vitro antimicrobial activity against both bacterial and fungal strains. Molecular docking studies further suggest their potential to inhibit bacterial dihydropteroate synthase. []

Q5: Has 7-Bromoquinoline-5,8-dione been utilized in the total synthesis of complex natural products?

A5: Yes, 7-Bromoquinoline-5,8-dione plays a crucial role in the total synthesis of Streptonigrone, a potent antitumor antibiotic. A key step involves a selective Fremy's salt oxidation of a precursor compound to yield 7-Bromoquinoline-5,8-quinone, which is then further elaborated to construct the complete Streptonigrone molecule. []

Q6: Beyond antimicrobial and antitumor applications, are there other research areas where derivatives of 7-Bromoquinoline-5,8-dione are being explored?

A6: Yes, researchers are actively exploring the synthesis and properties of new 6,7-disubstituted-5,8-quinolinequinone derivatives, which are prepared from precursors like 6,7-dibromo-5,8-quinolinequinone and 6,7-chloro-5,8-quinolinequinone. These compounds are synthesized through palladium-catalyzed reactions, such as the Suzuki and Heck reactions, allowing for the introduction of diverse aryl substituents. This area of research holds promise for discovering new compounds with potentially valuable biological activities. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid](/img/structure/B152671.png)